molecular formula C24H22FN3O4S2 B2463577 N-(4-ethoxybenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide CAS No. 886941-66-8

N-(4-ethoxybenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide

Cat. No.: B2463577
CAS No.: 886941-66-8
M. Wt: 499.58
InChI Key: XFCYFUCNXISMQB-UHFFFAOYSA-N
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Description

N-(4-ethoxybenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a benzothiazole core, a privileged scaffold in medicinal chemistry known to be associated with a wide range of pharmacological activities. The molecular structure integrates key pharmacophores, including a 4-ethoxybenzo[d]thiazol-2-yl group and a (4-fluorophenyl)sulfonyl moiety, linked through a propanamide bridge to a pyridin-2-ylmethyl substituent. The presence of these distinct structural motifs suggests potential for diverse biological interactions. Compounds containing the benzothiazole nucleus have been extensively investigated for various therapeutic targets, serving as core structures in molecules designed as enzyme inhibitors and receptor modulators . The incorporation of a sulfonyl group is a common strategy in drug design to modulate properties such as solubility and binding affinity, particularly in enzyme inhibition studies. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is provided for use by qualified researchers in laboratory settings for in-vitro studies. Researchers can utilize this compound as a key intermediate in organic synthesis, a building block for the development of novel chemical entities, or as a candidate for high-throughput screening campaigns to identify new biologically active molecules.

Properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfonyl-N-(pyridin-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O4S2/c1-2-32-20-7-5-8-21-23(20)27-24(33-21)28(16-18-6-3-4-14-26-18)22(29)13-15-34(30,31)19-11-9-17(25)10-12-19/h3-12,14H,2,13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCYFUCNXISMQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)CCS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxybenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological effects based on recent research findings.

Chemical Structure and Properties

The compound's structure is characterized by a benzothiazole moiety, a sulfonyl group, and a pyridine derivative. The molecular formula is C23H24FN3O4SC_{23}H_{24}FN_3O_4S with a molecular weight of approximately 421.5 g/mol. Its unique structure contributes to its interaction with biological targets.

PropertyValue
Molecular FormulaC23H24FN3O4S
Molecular Weight421.5 g/mol
IUPAC NameThis compound
CAS Number920165-42-0

Synthesis

The synthesis of this compound typically involves several key steps, including the formation of the ethoxybenzo[d]thiazole intermediate and subsequent reactions with piperazine derivatives. The general synthetic route includes:

  • Formation of Ethoxybenzo[d]thiazole : Reaction of 4-ethoxybenzoic acid with thionyl chloride followed by reaction with 2-aminothiophenol.
  • Piperazine Derivatization : The intermediate is then reacted with piperazine to form the desired product.
  • Final Modifications : Sulfonation and amide formation complete the synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound demonstrates potential as an inhibitor for various biological pathways, particularly in cancer and infectious disease contexts.

  • Enzyme Inhibition : The compound exhibits inhibitory effects on certain kinases involved in cell proliferation.
  • Receptor Binding : It has shown affinity for various receptors, influencing cellular signaling pathways.

Pharmacological Effects

Research indicates that this compound possesses a broad spectrum of biological activities:

  • Anticancer Activity : Studies have shown that it can inhibit the growth of cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer) with IC50 values in the micromolar range .
  • Antimicrobial Properties : Preliminary tests indicate efficacy against several bacterial strains, suggesting potential utility as an antimicrobial agent .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation markers in vitro .

Case Studies

Recent studies have highlighted the efficacy of this compound in various contexts:

  • In Vitro Studies : A study demonstrated that the compound inhibited the proliferation of SK-Hep-1 liver cancer cells, suggesting its potential as an anticancer agent .
    Cell LineIC50 (µM)
    MDA-MB-2316.46
    NUGC-36.56
    SK-Hep-15.00
  • Animal Models : In vivo studies indicated that the compound could reduce tumor size in xenograft models, supporting its therapeutic potential .

Scientific Research Applications

Structural Features

The compound features a benzo[d]thiazole moiety, which is known for its pharmacological properties, and a sulfonamide group that enhances its biological activity. The presence of a pyridine ring may facilitate interactions with various biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that compounds similar to N-(4-ethoxybenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide exhibit significant antimicrobial properties. Studies have shown that derivatives of thiazole compounds can effectively combat bacterial and fungal infections.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of thiazole derivatives against various pathogens using the turbidimetric method. The results demonstrated that specific derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against Candida species .

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly against breast cancer cell lines. Research involving sulfonamide derivatives has indicated their potential in inhibiting cancer cell proliferation.

Case Study: Anticancer Screening

In vitro assays using the Sulforhodamine B (SRB) method revealed that certain derivatives of thiazole compounds significantly reduced cell viability in estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The findings suggest that these compounds may serve as leads for further development in cancer therapy .

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions between the compound and specific biological receptors. For instance, docking simulations have been performed to assess binding affinities with various protein targets, revealing potential mechanisms of action for therapeutic applications.

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityMethodologyKey Findings
AntimicrobialTurbidimetric methodEffective against Gram-positive/negative bacteria
AnticancerSRB assaySignificant reduction in MCF7 cell viability
Molecular dockingBinding affinity analysisIdentified potential targets for drug development

Toxicological Profile

While specific toxicological data on this compound is limited, related compounds have exhibited varying degrees of toxicity based on their structural characteristics. Comprehensive preclinical studies are essential to evaluate safety profiles before clinical application.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their distinguishing features:

Compound Name Structural Features Key Differences Impact on Properties Reference
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(4-(ethylsulfonyl)phenyl)acetamide Ethylsulfonyl group, fluorobenzo[d]thiazole core Replaces propanamide with acetamide backbone Alters metabolic stability; shorter chain may reduce target affinity
N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)butanamide Phenylsulfonyl group, pyridin-3-ylmethyl substituent Pyridine substitution at position 3 vs. 2 Changes spatial orientation, potentially reducing receptor binding efficiency
3-((4-chlorophenyl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)propanamide Chlorophenylsulfonyl group Fluorine replaced with chlorine Increased lipophilicity but reduced electronegativity; may alter pharmacokinetics
N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide Methoxyphenylthio vs. fluorophenylsulfonyl Sulfonyl vs. thio group; ethoxy vs. methoxy Thio group reduces oxidation stability; methoxy decreases steric bulk
N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide hydrochloride Dimethylaminoethyl group, fluorophenylthio Basic dimethylaminoethyl substituent Enhances solubility but introduces pH-dependent ionization

Functional Group Contributions

  • Ethoxy vs.
  • Fluorophenylsulfonyl vs. Chlorophenylsulfonyl : Fluorine’s electronegativity enhances hydrogen-bonding capacity and metabolic stability relative to chlorine, which may improve target selectivity .
  • Pyridin-2-ylmethyl vs. Pyridin-3-ylmethyl : The position of the pyridine nitrogen alters hydrogen-bonding and π-π stacking interactions with biological targets, influencing binding affinity .

Q & A

Basic Research Questions

Q. What are the key steps and methodological considerations for synthesizing N-(4-ethoxybenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide?

  • Synthesis Steps :

  • Benzo[d]thiazole Core Formation : Cyclization of precursors (e.g., 2-aminothiophenol derivatives) under controlled acidic or basic conditions to form the benzo[d]thiazole ring .
  • Sulfonylation : Introduce the 4-fluorophenylsulfonyl group via sulfonylation reactions using 4-fluorobenzenesulfonyl chloride in the presence of triethylamine as a base .
  • Amide Coupling : Couple the sulfonylated intermediate with pyridin-2-ylmethylamine using coupling agents like HATU or EDCI in anhydrous dichloromethane .
  • Ethoxy Group Incorporation : Alkylation of the benzo[d]thiazole nitrogen with ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
    • Optimization : Monitor reaction progress via TLC, and purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane). Final product purity (>95%) can be confirmed by HPLC .

Q. How is the structural integrity of this compound validated in synthetic workflows?

  • Spectroscopic Methods :

  • ¹H/¹³C NMR : Confirm regiochemistry (e.g., pyridin-2-ylmethyl substitution vs. other isomers) and integration ratios .
  • HRMS : Validate molecular formula (e.g., [M+H]⁺ peak matching theoretical mass).
  • IR Spectroscopy : Identify key functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
    • X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., using SHELXL for refinement) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) or inflammatory enzymes (COX-2) using fluorometric or colorimetric assays (e.g., ADP-Glo™ Kinase Assay) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Solubility/Stability : Measure kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Substituent Variation :

  • Replace the 4-ethoxy group with bulkier alkoxy chains (e.g., isopropoxy) to assess steric effects on target binding .
  • Modify the pyridin-2-ylmethyl group to pyridin-3-yl or pyridin-4-yl derivatives to study electronic effects .
    • Assay Design : Compare IC₅₀ values across analogs using dose-response curves. Statistical analysis (e.g., ANOVA) identifies significant trends .
    • Example SAR Data :
Substituent (R)IC₅₀ (EGFR, nM)LogP
4-Ethoxy12.3 ± 1.23.1
4-Isopropoxy8.7 ± 0.93.8
4-Methoxy18.5 ± 2.12.5

Q. What computational strategies are effective for predicting binding modes with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to dock the compound into X-ray structures of targets (e.g., PDB: 1M17 for EGFR). Key interactions:

  • Sulfonyl group with Arg residues in the ATP-binding pocket.
  • Pyridin-2-ylmethyl moiety π-stacking with Phe residues .
    • MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and identify critical hydrogen bonds .

Q. How should contradictory bioactivity data between studies be resolved?

  • Case Example : If Study A reports IC₅₀ = 10 nM (COX-2 inhibition) and Study B finds IC₅₀ = 500 nM:

  • Assay Conditions : Compare buffer pH, enzyme sources (recombinant vs. native), and ATP concentrations .
  • Compound Handling : Verify solubility (DMSO stock precipitation) and purity (HPLC traces for degradation products) .
  • Statistical Validation : Replicate assays with internal controls (e.g., celecoxib for COX-2) .

Q. What crystallographic techniques are suitable for elucidating the compound’s 3D conformation?

  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (solvent: chloroform/methanol). Refine using SHELXL-2018 .
  • Key Parameters :

  • R-factor : Aim for <5% to ensure accuracy.
  • Torsion Angles : Analyze flexibility of the propanamide linker .

Methodological Guidelines

Q. How to address low synthetic yields in the final coupling step?

  • Catalyst Screening : Test alternative coupling agents (e.g., HATU vs. EDCI/DMAP) .
  • Temperature Optimization : Perform reactions at 0°C (slow addition) to minimize side-product formation .
  • Workup : Extract with saturated NaHCO₃ to remove unreacted sulfonyl chloride .

Q. What strategies improve metabolic stability for in vivo studies?

  • Prodrug Design : Mask the sulfonyl group as a tert-butyl ester to enhance plasma stability .
  • Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies .

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